molecular formula C9H8F3NO3 B2654123 4-Methoxy-2-(trifluoromethoxy)benzamide CAS No. 886502-47-2

4-Methoxy-2-(trifluoromethoxy)benzamide

Cat. No.: B2654123
CAS No.: 886502-47-2
M. Wt: 235.162
InChI Key: QHTSFTLTRIAXJV-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxybenzoic acid with trifluoromethoxy iodide in the presence of a base, followed by amidation to form the benzamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the trifluoromethoxylation and subsequent amidation steps .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-(trifluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)benzamide
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
  • N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Comparison: 4-Methoxy-2-(trifluoromethoxy)benzamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of these substituents .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSFTLTRIAXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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